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Compound of Interest

Compound Name: Thioacetic acid

Cat. No.: B150705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of thioacetic acid (CH₃COSH), a pivotal

organosulfur reagent in modern organic synthesis. It details its core applications, provides

quantitative data, outlines experimental protocols, and illustrates key reaction pathways,

serving as a critical resource for professionals in chemical research and pharmaceutical

development.

Introduction to Thioacetic Acid
Thioacetic acid is the sulfur analog of acetic acid, presenting as a yellow liquid with a distinct,

pungent thiol odor.[1] Its significance in organic synthesis stems primarily from its role as a

versatile and accessible source of a thiol (-SH) group.[1][2] With a pKa of approximately 3.4, it

is roughly 15 times more acidic than acetic acid, meaning it is fully ionized in neutral water.[1]

This enhanced acidity and the nucleophilicity of its conjugate base, the thioacetate anion, are

central to its reactivity.[1]

Key Physicochemical Properties:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b150705?utm_src=pdf-interest
https://www.benchchem.com/product/b150705?utm_src=pdf-body
https://www.benchchem.com/product/b150705?utm_src=pdf-body
https://www.benchchem.com/product/b150705?utm_src=pdf-body
https://en.wikipedia.org/wiki/Thioacetic_acid
https://en.wikipedia.org/wiki/Thioacetic_acid
https://www.chemimpex.com/products/36844
https://en.wikipedia.org/wiki/Thioacetic_acid
https://en.wikipedia.org/wiki/Thioacetic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₂H₄OS [3]

Molecular Weight 76.12 g/mol [2]

Boiling Point 88.0 - 91.5 °C [2]

Density 1.065 g/mL at 25 °C [4]

pKa ~3.4 [1]

Appearance Clear, yellow liquid [3]

Odor Strong, unpleasant, thiol-like [1][3]

Core Applications in Synthesis
Thioacetic acid is a cornerstone reagent for introducing sulfur functionality into organic

molecules. Its applications primarily revolve around nucleophilic substitution, radical additions,

and Mitsunobu reactions.

2.1 Nucleophilic Thiolation: Synthesis of Thiols

The most common application of thioacetic acid is a two-step sequence to convert alkyl

halides or other substrates with a good leaving group into thiols.[1] This method is favored

because it avoids the direct use of highly odorous and easily oxidized thiols.

Step 1: Thioester Formation: The thioacetate anion, typically generated from thioacetic acid
and a base (e.g., NaOH, K₂CO₃) or used as a salt like potassium thioacetate, acts as a

potent nucleophile.[1][5] It displaces a leaving group (e.g., halide) from a substrate in a

classic Sₙ2 reaction to form a stable, less odorous S-alkyl thioacetate intermediate.[5][6]

Step 2: Hydrolysis: The resulting thioester is then hydrolyzed under acidic or basic conditions

to yield the final thiol product.[1][7]

This pathway is highly efficient for preparing a wide range of thiols from primary and secondary

alkyl halides.[8][9]

2.2 Radical Addition to Unsaturated Bonds
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Thioacetic acid readily participates in free-radical additions to alkenes and alkynes, a process

often referred to as a thiol-ene reaction.[10][11] This reaction is typically initiated by UV light,

heat, or a radical initiator like azobisisobutyronitrile (AIBN).[10]

The reaction proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the less

substituted carbon of the double or triple bond.[10][11] This regioselectivity is a key advantage,

providing access to thioesters that can be subsequently hydrolyzed to thiols, which are not

easily accessible through other methods.[10]

2.3 Mitsunobu Reaction for Thioester Synthesis

The Mitsunobu reaction provides a powerful method for converting primary and secondary

alcohols directly into thioesters with a complete inversion of stereochemistry.[6][9][12] The

reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl

azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[12]

[13] Thioacetic acid then serves as the nucleophile, displacing the activated hydroxyl group to

form the corresponding thioester.[6][9] This method is particularly valuable in the synthesis of

chiral thiols and complex natural products where stereochemical control is paramount.[13]

Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the key applications of

thioacetic acid.

Table 1: Synthesis of Thioacetates from Alkyl Halides
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Alkyl
Halide
Substrate

Thioaceta
te Source

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Benzyl

Bromide
KSAc DMF

Room

Temp
1-2 >95 [5]

1-

Bromoocta

ne

NaSAc (in

situ) /

PEG400

N/A
Room

Temp
0.5 96 [14]

4-

Vinylbenzyl

Chloride

KSAc Methanol
Room

Temp
1-2 >95 [5]

Allyl

Bromide

NaSAc (in

situ) /

PEG400

N/A
Room

Temp
0.3 98 [14]

Table 2: Hydrolysis of Thioacetates to Thiols

Thioaceta
te
Substrate

Hydrolysi
s
Condition
s

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

S-(10-

Undecenyl)

thioacetate

NaOH Ethanol Reflux (82) 2
~80 (95%

purity)
[7][15]

General

Thioacetat

e

HCl (conc.) Methanol Reflux (77) 5 50-75 [15]

Various

Alkyl

Thioacetat

es

Pd(OAc)₂ /

BER
Methanol

Room

Temp
N/A 87-98 [9]
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Table 3: Representative Mitsunobu & Radical Reactions

Reaction
Type

Substrate Reagents Conditions Yield (%) Reference

Mitsunobu
Fluorinated

Alcohol

TAA, DEAD,

PPh₃
THF

Excellent

(intermediate)
[9]

Mitsunobu
General

Alcohol

TAA, DIAD,

PPh₃

THF, 0°C to

RT
Varies [12][16]

Radical

Addition

Non-

conjugated

vinyl nitriles

TAA,

Photoinitiator
UV irradiation Good [17]

Radical

Addition

Terminal

Alkenes
TAA, AIBN Heat

Good-

Excellent
[10]

Experimental Protocols & Methodologies
Protocol 1: Two-Step Synthesis of an Alkanethiol from an Alkyl Bromide

This protocol describes the synthesis of a thiol from an alkyl bromide via a thioacetate

intermediate, a standard and reliable method.[1][5]

Step A: Synthesis of S-Alkyl Thioacetate

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium

thioacetate (1.5 equivalents) in a suitable solvent like dimethylformamide (DMF) (approx. 10

volumes).

Reaction: To this stirring solution, add the alkyl bromide (1.0 equivalent) dropwise at room

temperature.

Monitoring: Stir the reaction mixture for 1-3 hours.[5] Monitor the progress by thin-layer

chromatography (TLC) until the starting alkyl bromide is consumed.

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a

brine solution.[5]
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or

hexanes (3 x 15 mL).[5][15]

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under

reduced pressure using a rotary evaporator to yield the crude thioacetate.

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Step B: Base-Promoted Hydrolysis to the Thiol

Setup: Dissolve the crude S-alkyl thioacetate (1.0 equivalent) in ethanol (approx. 10

volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7][15]

Reaction: Add an aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 equivalents)

dropwise to the flask.[7]

Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) for 2 hours.[7][15]

Neutralization: After cooling to room temperature, carefully neutralize the mixture by adding

degassed 2 M HCl until the pH is approximately 7.[7]

Extraction & Isolation: Transfer the neutralized mixture to a separatory funnel. Extract the

product with degassed diethyl ether, wash the organic layer with degassed water, and dry

over anhydrous Na₂SO₄.[7] Remove the solvent under reduced pressure to yield the final

thiol product.

Protocol 2: Radical-Initiated Addition of Thioacetic Acid to an Alkene

This protocol details the anti-Markovnikov addition of thioacetic acid to a terminal alkene.[10]

[11]

Setup: In a Schlenk flask under an inert atmosphere, dissolve the terminal alkene (1.0

equivalent) and a radical initiator such as AIBN (0.1 equivalents) in a suitable solvent (e.g.,

benzene or toluene).

Reagent Addition: Add thioacetic acid (1.2 - 1.5 equivalents) to the solution via syringe.
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Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) for 2-4

hours. The reaction can also be initiated by UV irradiation at lower temperatures.[10]

Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting

alkene.

Workup: Once the reaction is complete, cool the mixture to room temperature and remove

the solvent under reduced pressure.

Purification: The resulting crude thioester can be purified by vacuum distillation or column

chromatography. The purified thioester can then be hydrolyzed to the corresponding thiol

using the procedure described in Protocol 1, Step B.

Visualization of Workflows and Mechanisms
Diagram 1: Workflow for Thiol Synthesis via Nucleophilic Substitution

Step 1: Thioester Formation (Sₙ2)

Step 2: Hydrolysis

Alkyl Halide (R-X)

S-Alkyl Thioacetate (R-SAc)

DMF, RT

Potassium Thioacetate (KSAc)

Thiol (R-SH)

Ethanol, Reflux

Base (e.g., NaOH)

Click to download full resolution via product page

Caption: General two-step conversion of an alkyl halide to a thiol.
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Diagram 2: Mechanism of Radical Addition to an Alkene

Initiation

Propagation

Initiator (AIBN)

Initiator Radical (I•)

Heat

Thiyl Radical (AcS•)

+ AcSH, - IH

Thioacetic Acid (AcSH)

Alkene (R-CH=CH₂) Carbon-Centered Radical

+ Alkene

Product (Thioester)

+ AcSH

Thiyl Radical (AcS•)

- AcS• (Chain Carrier)

Thioacetic Acid (AcSH)

Click to download full resolution via product page

Caption: Key initiation and propagation steps in a radical thiol-ene reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b150705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 3: The Mitsunobu Reaction Workflow for Thioester Synthesis

Reactants

Alcohol (R-OH)

Betaine & Alkoxyphosphonium Salt
[R-OP⁺Ph₃]

Forms activated complex

Thioacetic Acid (AcSH) Nucleophilic Attack

Triphenylphosphine (PPh₃)
Forms activated complex

Azodicarboxylate (DEAD)

Forms activated complex

Thioester (R-SAc)
(Inverted Stereochemistry)

Click to download full resolution via product page

Caption: Reactant convergence to form the thioester product via the Mitsunobu reaction.

Safety and Handling
Thioacetic acid is a hazardous chemical that requires careful handling in a well-ventilated

fume hood.[18][19]

Toxicity and Corrosivity: It is toxic if swallowed, inhaled, or absorbed through the skin.[3][20]

It can cause severe skin burns and serious eye damage.[18][21]

Flammability: Thioacetic acid is a highly flammable liquid and vapor.[18][22] Keep it away

from heat, sparks, open flames, and other ignition sources.[19][20]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, a face shield, and a lab coat.[18][20]

Storage: Store in a cool, dry, well-ventilated area below 10°C, away from incompatible

substances like strong bases and oxidizing agents.[18][22] Containers should be tightly
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sealed.[22]

Odor: The powerful and unpleasant odor is a key characteristic. While this provides a

warning of its presence, it should not be relied upon as a measure of safe concentration.

In case of exposure, immediately flush the affected area with copious amounts of water for at

least 15 minutes and seek prompt medical attention.[18][19]

Conclusion
Thioacetic acid is an indispensable reagent in organic synthesis, offering a reliable and

versatile platform for the introduction of thiol groups. Its utility in nucleophilic substitutions,

radical additions, and stereospecific Mitsunobu reactions makes it a valuable tool for chemists

in academia and industry. By understanding its reactivity, leveraging established protocols, and

adhering to strict safety procedures, researchers can effectively harness the synthetic power of

thioacetic acid for the development of novel pharmaceuticals and complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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